molecular formula C19H20ClNO3 B5963906 N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide

Cat. No.: B5963906
M. Wt: 345.8 g/mol
InChI Key: FDYNLSBUNGCUJI-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is an organic compound that belongs to the class of amides It features a complex structure with multiple functional groups, including an acetyl group, a chloro group, and a dimethylphenoxy group

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-11-9-17(10-12(2)18(11)20)24-14(4)19(23)21-16-7-5-15(6-8-16)13(3)22/h5-10,14H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYNLSBUNGCUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide typically involves multiple steps:

    Formation of the Acetylphenyl Intermediate: This step involves the acetylation of a phenyl compound using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

    Introduction of the Chloro and Dimethylphenoxy Groups: This can be achieved through a nucleophilic aromatic substitution reaction where the chloro and dimethylphenoxy groups are introduced to the phenyl ring.

    Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine to form the amide bond under conditions such as heating in the presence of a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-chlorophenoxy)propanamide
  • N-(4-acetylphenyl)-2-(3,5-dimethylphenoxy)propanamide
  • N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)butanamide

Uniqueness

N-(4-acetylphenyl)-2-(4-chloro-3,5-dimethylphenoxy)propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

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